

physical and chemical properties of Perylene

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Compound of Interest

Compound Name: Perylene

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Perylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perylene (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1] Renowned for its distinctive photophysical and electrochemical properties, **perylene** and its derivatives are pivotal in the development of advanced materials for organic electronics, photovoltaics, and fluorescent probes.[2][3][4] This guide provides an in-depth overview of the core physical and chemical properties of **perylene**, detailed experimental protocols for its characterization, and conceptual diagrams to illustrate key processes.

Core Physical and Chemical Properties

Perylene is a yellow to brown solid at room temperature.[1][2][5] Its planar, highly conjugated structure is responsible for its unique electronic characteristics.

General and Physical Properties

The fundamental physical constants and properties of **perylene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₁₂	[2][5][6]
Molar Mass	252.32 g/mol	[1][2][5]
CAS Registry Number	198-55-0	[2][6][7]
Appearance	Yellow to brown solid/powder	[1][2][5]
Melting Point	273-279 °C	[1][5][6][7]
Boiling Point	Sublimes at 350-400 °C; Boils at 468 °C	[1][6][8]
Density	1.35 g/cm ³	[1][6]
log Kow (Octanol-Water Partition Coefficient)	6.30	[1]

Solubility Profile

Perylene is a nonpolar molecule, which dictates its solubility in various solvents. It is largely insoluble in water but shows good solubility in several organic solvents.[2]

Solvent	Solubility Description	Source(s)
Water	Insoluble (0.0004 mg/L at 25 °C)	[1][2][7]
Chloroform	Freely Soluble	[1][2][7]
Carbon Disulfide	Freely Soluble	[1][7]
Benzene	Moderately Soluble	[1][2]
Acetone	Slightly to Very Soluble	[1][7]
Ethanol	Slightly Soluble	[1]
Ether	Slightly Soluble	[1]
Petroleum Ether	Very Sparingly Soluble	[1]

Spectroscopic Properties

Perylene is highly fluorescent, making it a valuable compound for optical applications. Its absorption and emission characteristics are well-documented.

Spectroscopic Parameter	Value	Conditions	Source(s)
Absorption Maximum (λ_{max})	434-436 nm	In cyclohexane	[5][9][10]
Molar Absorptivity (ϵ)	38,500 M ⁻¹ cm ⁻¹	At 435.7 nm in cyclohexane	[5][10]
Emission Maximum (λ_{em})	467 nm	In cyclohexane	[9][11]
Fluorescence Quantum Yield (Φ_F)	0.94	In cyclohexane	[10]

Electrochemical Properties

Perylene and its derivatives are electrochemically active and can undergo reversible reduction processes. **Perylene** diimides (PDIs), in particular, are known as excellent n-type semiconductors due to their ability to accept electrons.[12] The core **perylene** structure can be reversibly reduced to its radical anion and subsequently to a dianion.[13]

Property	Description	Source(s)
First Reduction	Reversible, one-electron reduction from a neutral species to a radical anion.	
Second Reduction	Reversible, one-electron reduction from the radical anion to a dianion.	
Solid-State Behavior	In the solid state, perylene dyes often show a single broad, reversible reduction peak, suggesting an overlap of the two reduction processes.	

Experimental Protocols

Accurate characterization of **perylene** requires standardized experimental procedures. The following sections detail common protocols for purification and analysis.

Purification of Perylene

Commercial **perylene** may contain impurities that can interfere with spectroscopic and electronic measurements. Purification is crucial for obtaining reliable data.

Method 1: Column Chromatography This method is effective for separating **perylene** from other polycyclic aromatic hydrocarbons and oxidation products.[\[14\]](#)[\[15\]](#)

- **Stationary Phase Preparation:** Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
- **Column Packing:** Pour the slurry into a glass chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
- **Sample Loading:** Dissolve the crude **perylene** in a minimal amount of a suitable solvent like toluene or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

- **Elution:** Begin elution with a nonpolar solvent such as hexane. The yellow-green fluorescent band of **perylene** will move down the column.
- **Fraction Collection:** Collect the fluorescent fractions.
- **Purity Analysis:** Check the purity of the collected fractions using thin-layer chromatography (TLC).
- **Solvent Removal:** Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified **perylene** crystals.

Method 2: Sublimation Sublimation is an effective technique for obtaining high-purity crystalline **perylene**.^[15]

- **Apparatus Setup:** Place the crude **perylene** in a sublimation apparatus.
- **Vacuum Application:** Evacuate the apparatus to a high vacuum.
- **Heating:** Gently heat the bottom of the apparatus containing the **perylene**. The **perylene** will sublime and deposit as pure crystals on the cold finger or cooler upper surfaces of the apparatus.^[1]
- **Crystal Collection:** After cooling the apparatus to room temperature, carefully scrape the purified crystals from the cold surface.

UV-Visible Absorption and Fluorescence Spectroscopy

Spectroscopic techniques are fundamental for characterizing the photophysical properties of **perylene**.

Protocol:

- **Solution Preparation:** Prepare a dilute solution of purified **perylene** in a spectroscopy-grade solvent (e.g., cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 0.1 to avoid inner filter effects in fluorescence measurements.
- **Absorption Spectrum Measurement:**

- Use a dual-beam UV-Vis spectrophotometer.
- Record a baseline spectrum with a cuvette containing only the solvent.
- Measure the absorption spectrum of the **perylene** solution over a relevant wavelength range (e.g., 300-600 nm).
- Identify the wavelength of maximum absorbance (λ_{max}).^{[9][10]}
- Fluorescence Spectrum Measurement:
 - Use a spectrofluorometer.
 - Set the excitation wavelength to the determined λ_{max} (around 436 nm).^{[9][11]}
 - Scan the emission spectrum over a range from just above the excitation wavelength to longer wavelengths (e.g., 445-700 nm).
 - Identify the wavelength of maximum emission (λ_{em}).

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is used to investigate the redox properties of **perylene** and determine its frontier molecular orbital (HOMO/LUMO) energy levels.^[16]

Protocol:

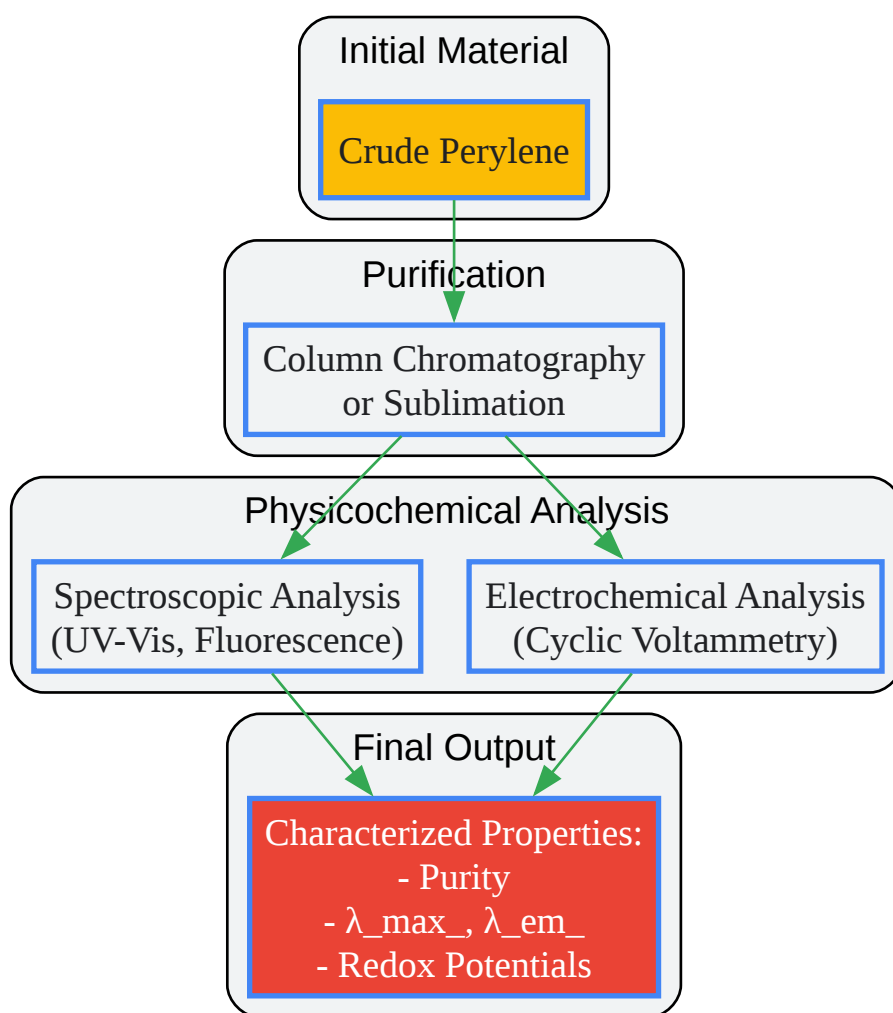
- Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
 - Working Electrode: A glassy carbon or platinum electrode.
 - Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
 - Counter Electrode: A platinum wire or foil.
- Electrolyte Solution Preparation: Dissolve the purified **perylene** and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).

- Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
- Cyclic Voltammetry Measurement:
 - Connect the electrodes to a potentiostat.
 - Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events.
 - Reverse the scan direction to observe the corresponding oxidation of the generated species.
 - Record several cycles until a stable voltammogram is obtained.
- Data Analysis:
 - Determine the half-wave potentials ($E_{1/2}$) for the reversible reduction peaks. These potentials are used to estimate the LUMO energy level of the molecule relative to the reference electrode.

Visualizations: Structures and Processes

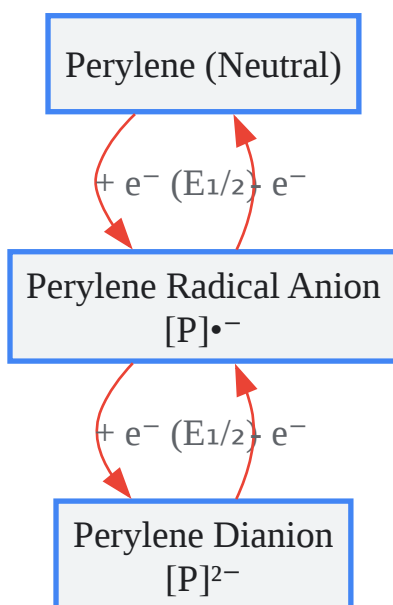
The following diagrams, generated using the DOT language, illustrate the molecular structure of **perylene** and key experimental and chemical processes.

Caption: Molecular structure of **Perylene** ($C_{20}H_{12}$).



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Caption: Experimental workflow for the purification and characterization of **perylene**.



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Caption: Reversible two-step electrochemical reduction of **peryene**.

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